(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(5Z)-5-(2-oxo-1-pentylindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)19-21(26)24(22(27)28-19)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYSZYJCWJAQBC-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenyl-2-thioxo-1,3-thiazolidine with 1-pentyl-1,3-dihydro-2H-indol-2-one under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidine and indole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its activity against specific diseases or conditions, such as cancer, inflammation, or infections.
Industry
Industrially, the compound’s unique properties may be leveraged in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism by which (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The thiazolidine and indole rings may play a crucial role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparison
Structural and Electronic Analysis
Substituent Effects on Chemical Environment
- Thiazolidinone Modifications: The thioxo (C=S) group in the target compound (vs. C=O in ) enhances electron delocalization and susceptibility to nucleophilic attack . Halogenated phenyl groups (e.g., 2-fluoro in , 3-chloro in ) increase electronegativity, altering dipole moments and solubility .
- Indole Substituents: The pentyl chain in the target compound improves membrane permeability compared to shorter alkyl chains (e.g., methyl in ) .
NMR Spectral Comparisons
Evidence from NMR studies (Figure 6 in ) highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly shift proton chemical shifts. For example:
- Target compound vs. Rapa analogs: Differences in regions A/B correlate with pentyl and phenyl substituents, confirming their influence on the indole-thiazolidinone junction .
- Furylmethyl vs. phenyl : The furan oxygen in creates distinct deshielding effects in region B, detectable via δ~7.5–8.0 ppm shifts .
Research Findings and Implications
Physicochemical Properties
Biological Activity
The compound (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological properties, including antimicrobial and anticancer activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 446.6 g/mol. The structure includes a thiazolidinone ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, a related class of compounds demonstrated significant activity against various bacterial and fungal pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10.7 to 21.4 μmol/mL, indicating potent antimicrobial effects . Similar activity profiles are expected for the compound due to structural similarities.
Synthesis and Characterization
The synthesis of thiazolidinone derivatives often involves solid-phase approaches that allow for rapid generation and screening of compounds. For example, a study reported the synthesis of various dipeptide-thiazolidinone hybrids with improved solubility and activity against T3SS . These methodologies could be adapted for synthesizing and testing the biological activity of the target compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidinone core have been shown to enhance solubility and potency . Investigating how changes to the phenyl and indole moieties affect activity could provide insights into developing more effective derivatives.
Data Tables
Q & A
Q. What are the critical steps for synthesizing (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one, and how can yield/purity be optimized?
The synthesis involves multi-step reactions, typically starting with the condensation of thiazolidinone and indole precursors. Key steps include:
- Cyclocondensation : Formation of the thiazolidinone core under reflux with solvents like ethanol or DMF. Temperature control (±2°C) is critical to avoid side products .
- Knoevenagel Reaction : Introducing the pentyl-indole moiety via a methylene bridge. Catalysts such as piperidine or acetic acid enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Monitoring via TLC or HPLC ensures minimal by-products .
Q. How can structural confirmation of this compound be achieved?
Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenyl, pentyl groups) and Z-configuration of the methylene bridge .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ = 463.12 vs. observed 463.11) .
- X-ray Crystallography : Resolves stereochemistry and confirms the (3Z) configuration .
Q. What are the primary biological targets or assays for this compound?
Common assays include:
- Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Anticancer Screening : MTT assays (IC₅₀ values in HeLa or MCF-7 cell lines) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 IC₅₀ < 1 µM) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions : Differences in cell lines, serum concentration, or incubation time. Standardize protocols (e.g., RPMI-1640 media, 48h incubation) .
- Compound Stability : Test stability under assay conditions (pH 7.4, 37°C) via HPLC. Degradation products may skew results .
- Orthogonal Assays : Validate findings using SPR (binding affinity) or transcriptomics (pathway analysis) .
Q. What strategies improve selectivity for therapeutic targets (e.g., cancer vs. microbial)?
- Structural Modifications :
- Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance anticancer activity .
- Introduce hydrophilic groups (e.g., -COOH) to improve antimicrobial selectivity .
- Molecular Docking : Use AutoDock Vina to predict binding to EGFR (anticancer) or DNA gyrase (antimicrobial). Validate with mutagenesis studies .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
- CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
- In Vivo Toxicity : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) and histopathological analysis .
Data Contradiction & Methodological Analysis
Q. Why do synthetic yields vary significantly across studies (30–85%)?
Variations arise from:
- Catalyst Choice : Piperidine (yield 70–85%) vs. no catalyst (yield <40%) .
- Solvent Polarity : Ethanol (optimal for indole-thiazolidinone coupling) vs. DMF (risk of over-condensation) .
- Workup Timing : Premature quenching reduces yields by 20–30% .
Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts)?
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; δ 7.2–7.4 ppm (aromatic protons) may shift by 0.1–0.3 ppm .
- Tautomerism : Thioxo-thiazolidinone tautomers can alter ¹³C NMR signals (e.g., C=O at 170 vs. 175 ppm). Use variable-temperature NMR to confirm .
Comparative Analysis of Structural Analogs
| Analog | Structural Feature | Key Activity | Reference |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl substituent | Enhanced COX-2 inhibition (IC₅₀ = 0.8 µM) | |
| Compound B | Isobutoxy-phenyl group | Improved metabolic stability (t₁/₂ = 120 min) | |
| Compound C | Nitro-substituted phenyl | Anticancer (HeLa IC₅₀ = 12 µM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
